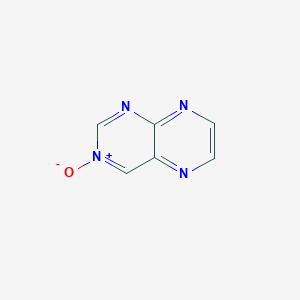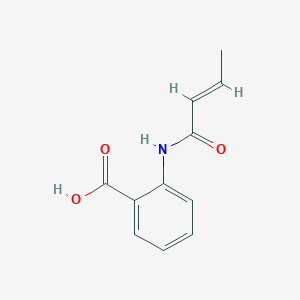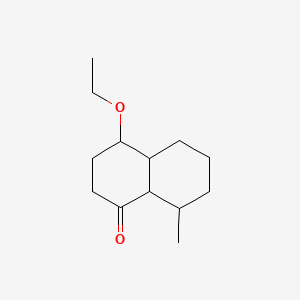
4-Ethoxy-8-methyloctahydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by their bicyclic structure, which includes a naphthalene ring system with various substituents. This particular compound features an ethoxy group and a methyl group, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalenones with different substituents, such as:
- 4-Methoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone
- 4-Ethyl-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone
Uniqueness
The unique combination of the ethoxy and methyl groups in 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone contributes to its distinct chemical and biological properties
特性
CAS番号 |
54965-51-4 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
4-ethoxy-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11(14)13-9(2)5-4-6-10(12)13/h9-10,12-13H,3-8H2,1-2H3 |
InChIキー |
NKDMBSLBBOPVHR-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCC(=O)C2C1CCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


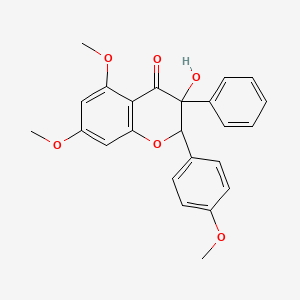
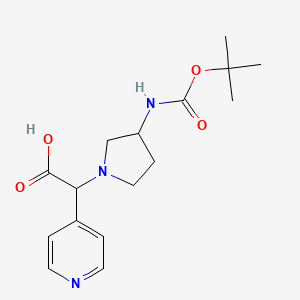
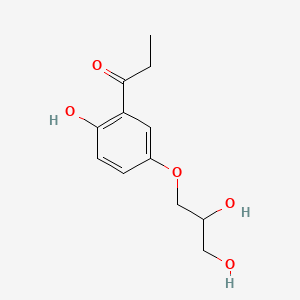
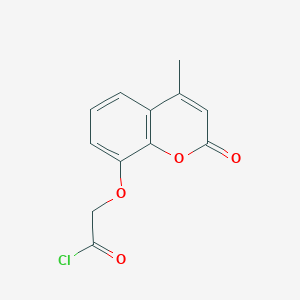
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
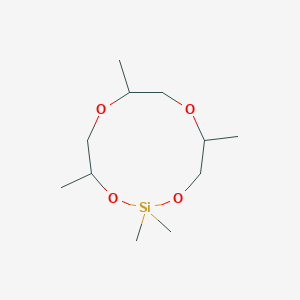
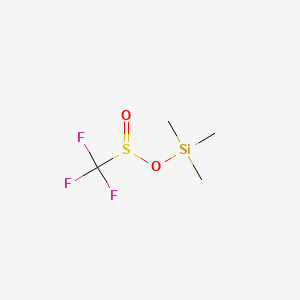
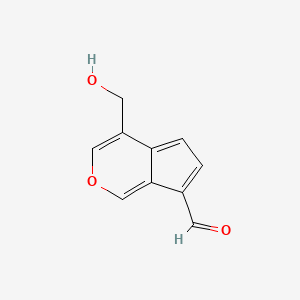

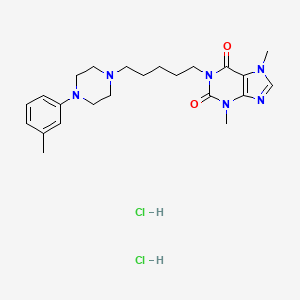
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
